Des(isopropoxyethyl) Bisoprolol Des(isopropoxyethyl) Bisoprolol Bisoprolol EP Impurity A is a metabolite of Metoprolol and Bisoprolol.
Brand Name: Vulcanchem
CAS No.: 62572-93-4
VCID: VC21347482
InChI: InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)CO)O
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

Des(isopropoxyethyl) Bisoprolol

CAS No.: 62572-93-4

Cat. No.: VC21347482

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Des(isopropoxyethyl) Bisoprolol - 62572-93-4

CAS No. 62572-93-4
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name 1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3
Standard InChI Key XWWMQUXRXOEXDS-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)CO)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)CO)O
Appearance Pale Beige Solid
Melting Point 72-75°C

Chemical Identity and Structure

Des(isopropoxyethyl) Bisoprolol, with the Chemical Abstracts Service (CAS) registry number 62572-93-4, is chemically identified as 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol . This compound is also known by several synonyms in pharmaceutical contexts, including Bisoprolol EP Impurity A, Bisoprolol USP Rc A, and H 119/68 . The compound represents a structural derivative of Bisoprolol, lacking the isopropoxyethyl group found in the parent molecule.

Molecular Properties

Des(isopropoxyethyl) Bisoprolol possesses distinct molecular characteristics that define its chemical behavior and applications. The compound has a molecular formula of C13H21NO3 with a molecular weight of 239.31 g/mol . Its structure contains functional groups including a phenoxy group, a hydroxyl group, and a secondary amine, contributing to its chemical reactivity and pharmacological properties.

Physical Properties

The physical properties of Des(isopropoxyethyl) Bisoprolol are critical for its identification, handling, and quality control in pharmaceutical settings. Table 1 summarizes the key physical parameters of this compound based on experimental and predicted data.

Table 1: Physical Properties of Des(isopropoxyethyl) Bisoprolol

PropertyValueSource
Physical FormSolidExperimental
ColorOff-White to Light BeigeExperimental
Melting Point72-75°CExperimental
Boiling Point413.2±40.0°CPredicted
Density1.103±0.06 g/cm³Predicted
pKa13.86±0.20Predicted
SolubilitySlightly soluble in DMSO and MethanolExperimental
Storage ConditionsRefrigeratedRecommended

The compound's moderate melting point and solubility characteristics influence its handling in laboratory settings and analytical procedures. The recommended refrigerated storage condition suggests potential degradation concerns at elevated temperatures, a factor important for both research applications and quality control measures .

Pharmaceutical Relevance

Des(isopropoxyethyl) Bisoprolol holds significant importance in pharmaceutical contexts, primarily as a recognized impurity in Bisoprolol formulations. Understanding the presence and properties of this compound is critical for pharmaceutical quality assurance and regulatory compliance.

Regulatory Classification

The compound is officially recognized in pharmacopoeial standards as Bisoprolol EP Impurity A and Bisoprolol USP Related Compound A . This designation indicates its inclusion in official monographs used for quality control of Bisoprolol products. The compound has been assigned an FDA Unique Ingredient Identifier (UNII) of AVH64C2ZNW, further establishing its recognition within regulatory frameworks .

Role in Pharmaceutical Quality Control

As a specified impurity, Des(isopropoxyethyl) Bisoprolol serves as a critical marker in the quality assessment of Bisoprolol products. Its presence at levels exceeding defined thresholds may indicate deficiencies in manufacturing processes or degradation of the active pharmaceutical ingredient. Monitoring this compound is therefore essential for ensuring the safety, efficacy, and stability of Bisoprolol formulations.

Analytical Considerations

The detection, quantification, and characterization of Des(isopropoxyethyl) Bisoprolol require specific analytical approaches adapted to its chemical properties and typical concentration levels in pharmaceutical samples.

Chromatographic Methods

Research has demonstrated the effectiveness of various chromatographic techniques for analyzing Des(isopropoxyethyl) Bisoprolol, particularly in pharmaceutical samples. The compound has been successfully detected using combined analytical approaches such as RPLC-HILIC (Reversed-Phase Liquid Chromatography coupled with Hydrophilic Interaction Liquid Chromatography) and SFC (Supercritical Fluid Chromatography) coupled with time-of-flight mass spectrometry .

These advanced analytical techniques allow for the separation and identification of Des(isopropoxyethyl) Bisoprolol alongside related compounds in complex matrices. Mass-retention time plots have been developed for this compound as part of broader analytical strategies for pharmaceutical impurity profiling .

Reference Standards

For accurate analytical determinations, deuterated analogues such as Des(isopropoxyethyl) Bisoprolol-d7 have been developed as reference standards . These isotopically labeled compounds serve as internal standards in quantitative analyses, providing improved accuracy and reliability in the measurement of the non-deuterated compound in various matrices.

The availability of Des(isopropoxyethyl) Bisoprolol-d7 for research purposes highlights the compound's importance in analytical chemistry and pharmaceutical quality control. This deuterated analogue is typically supplied in small quantities (e.g., 2.5mg units) specifically for research applications .

Structural Relationships and Derivatives

Des(isopropoxyethyl) Bisoprolol exists within a family of related compounds that include both parent molecules and other derivative structures. Understanding these relationships provides insight into its formation pathways and potential biological activities.

Related Compounds

In addition to Des(isopropoxyethyl) Bisoprolol, other related compounds such as rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol (CAS: 1215342-36-1) have been identified and characterized . This related compound is designated as Bisoprolol EP Impurity G or Bisoprolol USP Related Compound D, indicating its parallel importance in pharmaceutical quality control .

The structural relationships between these compounds suggest common formation pathways either during synthesis or as degradation products of Bisoprolol. The identification and monitoring of these related structures collectively contribute to the comprehensive quality assessment of Bisoprolol formulations.

Formation Mechanisms

Research findings suggest that Des(isopropoxyethyl) Bisoprolol can form through various pathways, including:

  • As a synthetic intermediate during the production of Bisoprolol

  • Through degradation of Bisoprolol in various conditions

  • As a metabolic product in biological systems

The formation of Des(isopropoxyethyl) Bisoprolol acid has been observed in transformation processes, suggesting its potential role in environmental fate studies of beta-blockers . This finding highlights the compound's relevance beyond pharmaceutical manufacturing into areas of environmental chemistry and toxicology.

Biological and Pharmacological Properties

While primarily known as an impurity, Des(isopropoxyethyl) Bisoprolol possesses structural features suggesting potential biological activity, particularly in relation to its parent compound Bisoprolol.

Synthesis and Chemical Reactivity

The synthesis of Des(isopropoxyethyl) Bisoprolol involves specific chemical pathways that determine its production efficiency and purity.

Chemical Reactivity

Based on its functional groups, Des(isopropoxyethyl) Bisoprolol can participate in various chemical reactions that influence its stability and behavior in pharmaceutical formulations:

  • The hydroxyl groups are susceptible to oxidation and esterification reactions

  • The secondary amine can undergo N-alkylation or acylation under appropriate conditions

  • The benzylic hydroxyl group presents a reactive site for oxidation or substitution reactions

These reactivity patterns have implications for the compound's stability during storage and may contribute to its formation or degradation in pharmaceutical formulations.

Research Applications and Future Directions

Des(isopropoxyethyl) Bisoprolol continues to be relevant in pharmaceutical research and development, with several emerging applications and research directions.

Current Research Applications

The compound serves several important functions in current research contexts:

  • As a system suitability marker in analytical method development for Bisoprolol formulations

  • As a reference standard for impurity profiling and stability studies

  • As a model compound for investigating degradation pathways of beta-blockers

The continued refinement of analytical methods for detecting and quantifying Des(isopropoxyethyl) Bisoprolol at increasingly lower concentrations reflects its ongoing importance in pharmaceutical science .

Future Research Directions

Several promising research directions related to Des(isopropoxyethyl) Bisoprolol warrant further investigation:

  • Comprehensive evaluation of its pharmacological profile and biological activity

  • Investigation of its environmental fate and potential ecological impacts

  • Development of improved synthetic routes for its preparation as an analytical standard

  • Exploration of structure-activity relationships through systematic modification of its structure

These research directions would contribute to a more complete understanding of this compound's properties and applications beyond its current role as a pharmaceutical impurity.

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